[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(2,2-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,1-dimethylpropyl group, rather than a pentyl chain, extending from the indole group. The biological activities of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1358118-35-0
VCID: VC0163894
InChI: InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3
SMILES: CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Molecular Formula: C24H23NO
Molecular Weight: 341.4 g/mol

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone

CAS No.: 1358118-35-0

Cat. No.: VC0163894

Molecular Formula: C24H23NO

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone - 1358118-35-0

Specification

Description JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 N-(2,2-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,1-dimethylpropyl group, rather than a pentyl chain, extending from the indole group. The biological activities of this compound have not been characterized. This product is intended for forensic purposes.
CAS No. 1358118-35-0
Molecular Formula C24H23NO
Molecular Weight 341.4 g/mol
IUPAC Name [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
Standard InChI InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(19-13-7-8-15-22(19)25)23(26)20-14-9-11-17-10-5-6-12-18(17)20/h5-16H,4H2,1-3H3
Standard InChI Key RAHXKESFWHOCTB-UHFFFAOYSA-N
SMILES CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Canonical SMILES CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43

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